4,7-Dimethoxy-1-naphthoic acid
Overview
Description
4,7-Dimethoxy-1-naphthoic acid is an organic compound with the molecular formula C13H12O4. It is characterized by a naphthalene ring substituted with two methoxy groups at the 4th and 7th positions and a carboxylic acid group at the 1st position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-1-naphthoic acid typically involves the methoxylation of naphthalene derivatives followed by carboxylation. One common method includes the reaction of 4,7-dimethoxynaphthalene with carbon dioxide in the presence of a strong base such as sodium hydroxide, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in publicly available sources. the general approach would likely involve large-scale methoxylation and carboxylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Esterification: The carboxylic acid group of this compound can react with alcohols to form esters under acidic conditions.
Decarboxylation: Under extreme heat or with specific catalysts, the carboxylic acid group may undergo decarboxylation, releasing carbon dioxide and forming a ketone.
Common Reagents and Conditions:
Esterification: Typically involves the use of an alcohol and a strong acid catalyst such as sulfuric acid.
Decarboxylation: Requires high temperatures or the presence of catalysts like copper or manganese oxides.
Major Products:
Esterification: Produces esters of this compound.
Decarboxylation: Results in the formation of a ketone derivative.
Scientific Research Applications
4,7-Dimethoxy-1-naphthoic acid is utilized in various scientific research applications due to its versatile chemical properties:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Development: Its structural features make it a candidate for the development of pharmaceutical compounds.
Material Science: Used in the study of new materials with specific electronic or photonic properties.
Mechanism of Action
The specific mechanism of action for 4,7-Dimethoxy-1-naphthoic acid in biological systems is not well-documented. its methoxy groups and carboxylic acid functionality suggest potential interactions with biological targets through hydrogen bonding and hydrophobic interactions. These interactions could influence various molecular pathways, making it a compound of interest for further investigation in medicinal chemistry .
Comparison with Similar Compounds
- 4-Methyl-1-naphthoic acid
- 6-Fluoro-2-naphthoic acid
- 5,6,7,8-Tetrahydro-2-naphthoic acid
Comparison: 4,7-Dimethoxy-1-naphthoic acid is unique due to the presence of two methoxy groups at specific positions on the naphthalene ring, which can significantly influence its chemical reactivity and interactions compared to other naphthoic acids. These structural differences can lead to variations in physical properties, such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions .
Properties
IUPAC Name |
4,7-dimethoxynaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-8-3-4-9-11(7-8)10(13(14)15)5-6-12(9)17-2/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBJZCAKNURVSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584593 | |
Record name | 4,7-Dimethoxynaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90381-45-6 | |
Record name | 4,7-Dimethoxy-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90381-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dimethoxynaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-Dimethoxy-1-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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